Decanoyl-coa

Übersicht

Beschreibung

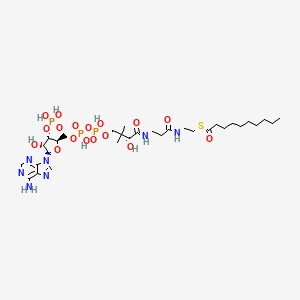

Decanoyl coenzyme A is a thioester of decanoic acid and coenzyme A. It is a medium-chain fatty acyl-coenzyme A that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of decanoic acid . This compound plays a significant role in various biochemical processes, particularly in fatty acid metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Decanoyl coenzyme A can be synthesized by reacting decanoic acid with coenzyme A in the presence of activating agents such as adenosine triphosphate and magnesium ions. The reaction typically occurs in an aqueous medium at a pH of around 7.5 .

Industrial Production Methods: Industrial production of decanoyl coenzyme A involves enzymatic synthesis using specific enzymes like acyl-coenzyme A synthetase. This method ensures high specificity and yield. The product is then purified using ion exchange chromatography .

Types of Reactions:

Reduction: It can be reduced to form decanoic acid and coenzyme A under specific conditions.

Substitution: Decanoyl coenzyme A can participate in substitution reactions where the decanoyl group is transferred to other molecules.

Common Reagents and Conditions:

Oxidation: Requires enzymes like acyl-coenzyme A dehydrogenase, flavin adenine dinucleotide, and oxygen.

Reduction: Requires reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Often involves nucleophiles like amines or alcohols.

Major Products:

Oxidation: Acetyl-coenzyme A and shorter-chain acyl-coenzyme A molecules.

Reduction: Decanoic acid and coenzyme A.

Substitution: Various decanoylated compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Significance

Decanoyl-coenzyme A is involved in several metabolic pathways, particularly in the β-oxidation of fatty acids. It acts as a substrate for various enzymes and is crucial for the metabolism of medium-chain fatty acids. Its role extends to cellular signaling and energy production.

Metabolism and Energy Production

Decanoyl-coenzyme A is integral to the β-oxidation pathway, where it undergoes enzymatic reactions to produce energy. In studies involving human liver mitochondria, decanoyl-coenzyme A was shown to be a substrate for key enzymes such as hydroxyacyl-CoA dehydrogenase and thiolase, facilitating the breakdown of fatty acids into acetyl-CoA units .

Case Study :

A study demonstrated that decanoyl-coenzyme A participates in the metabolism of 5-hydroxydecanoate in mitochondria, highlighting its importance in energy metabolism under varying substrate conditions . The kinetics of these reactions were analyzed, revealing that decanoyl-coenzyme A has specific turnover rates that are essential for efficient energy production.

Role in Disease Mechanisms

Research has indicated that alterations in acyl-CoA profiles, including decanoyl-coenzyme A levels, can be associated with cancer progression. In a study profiling acyl-CoAs in different tumorigenicity states of cells, decanoyl-coenzyme A was identified among those whose levels changed significantly with varying fatty acid exposure . This suggests potential implications for understanding cancer metabolism and developing therapeutic strategies.

Data Table: Acyl-CoA Levels in Tumor Cells

| Cell Line | Decanoyl-CoA Level (µM) | Fatty Acid Exposure |

|---|---|---|

| Normal | 15 | None |

| Cancer Type A | 25 | Palmitate |

| Cancer Type B | 35 | Oleate |

Quorum Sensing in Bacteria

Decanoyl-coenzyme A has also been implicated in bacterial quorum sensing. In Vibrio cholerae, it is used by the enzyme CqsA to synthesize autoinducers that regulate biofilm formation and virulence factor production . This application highlights its significance beyond human metabolism, extending into microbial physiology.

Case Study :

The enzyme CqsA catalyzes the reaction between decanoyl-coenzyme A and S-adenosylmethionine to produce a potent quorum-sensing signal. This process is vital for the pathogenicity of Vibrio cholerae and represents a potential target for antimicrobial strategies .

Implications in Biotechnology

Given its role in fatty acid metabolism and quorum sensing, decanoyl-coenzyme A has potential applications in biotechnology. It can be utilized in metabolic engineering to enhance lipid production or modify microbial behavior for industrial applications.

Wirkmechanismus

Decanoyl coenzyme A exerts its effects primarily through its role in fatty acid metabolism. It acts as a substrate for enzymes involved in β-oxidation, leading to the production of acetyl-coenzyme A, which enters the tricarboxylic acid cycle to generate energy. It also inhibits the activity of citrate synthase and glutamate dehydrogenase in mitochondria . Additionally, it binds to the fatty acid metabolism regulator protein FadR in Escherichia coli .

Vergleich Mit ähnlichen Verbindungen

- Octanoyl coenzyme A

- Lauroyl coenzyme A

- Palmitoyl coenzyme A

- Stearoyl coenzyme A

Comparison: Decanoyl coenzyme A is unique due to its medium-chain length, which allows it to participate in both short-chain and long-chain fatty acid metabolic pathways. Compared to octanoyl coenzyme A, it has a longer carbon chain, making it more hydrophobic and less soluble in water. Compared to lauroyl coenzyme A and palmitoyl coenzyme A, it has a shorter chain, making it more reactive in certain enzymatic processes .

Biologische Aktivität

Decanoyl-CoA, a medium-chain acyl-CoA, plays a significant role in various biological processes, particularly in fatty acid metabolism. This compound is formed from the condensation of coenzyme A with decanoic acid and is involved in critical metabolic pathways such as beta-oxidation. This article explores its biological activity, mechanisms of action, and implications in health and disease.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a medium-chain fatty acid (decanoic acid) linked to coenzyme A. This structure allows it to participate effectively in metabolic reactions, particularly those involving fatty acids.

Role in Fatty Acid Metabolism

This compound is primarily involved in the beta-oxidation pathway, where it serves as a substrate for further degradation into acetyl-CoA. The process of beta-oxidation occurs in the mitochondria and involves several key enzymatic steps:

- Dehydrogenation : Catalyzed by acyl-CoA dehydrogenase, which introduces a double bond.

- Hydration : Enoyl-CoA hydratase adds water across the double bond.

- Oxidation : 3-hydroxyacyl-CoA dehydrogenase oxidizes the alcohol to a ketone.

- Thiolysis : Thiolase cleaves the acyl chain, releasing acetyl-CoA and producing a shorter acyl-CoA for further oxidation.

This cycle continues until the fatty acid chain is completely degraded into acetyl-CoA units, which can then enter the citric acid cycle for energy production.

Enzymatic Interactions

This compound interacts with various enzymes that facilitate its metabolism:

- Long-Chain Acyl-CoA Dehydrogenases (LCADs) : These enzymes are crucial for the initial step of beta-oxidation and have been shown to have broad substrate specificity, including this compound .

- Carnitine Palmitoyltransferase 1 (CPT1) : This enzyme is responsible for transporting acyl-CoAs into the mitochondria, where beta-oxidation occurs .

Energy Metabolism

This compound plays a vital role in energy metabolism, particularly in tissues that predominantly utilize fatty acids for energy, such as muscle and heart tissue. Studies have indicated that disturbances in acyl-CoA metabolism can lead to metabolic disorders, including insulin resistance and lipotoxicity .

Case Studies

- Insulin Resistance : Research indicates that elevated levels of long-chain acyl-CoAs, including this compound, correlate with insulin resistance in non-adipose tissues. This suggests a potential role in mediating lipotoxic effects .

- Cardiac Function : In heart muscle cells, this compound metabolism has been implicated in maintaining energy homeostasis. Disruptions in this pathway can lead to early-stage heart failure .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Inhibition of Citrate Synthase : this compound has been shown to inhibit citrate synthase activity, indicating its regulatory role in metabolic pathways .

- Neuroprotective Roles : Emerging research suggests that long-chain acyl-CoAs may also be involved in neuronal functions beyond energy production, such as lipid synthesis and degradation .

Summary Table of Key Findings

| Aspect | Description |

|---|---|

| Chemical Structure | Medium-chain fatty acyl-CoA derived from decanoic acid |

| Metabolic Role | Substrate for beta-oxidation; generates acetyl-CoA |

| Key Enzymes | LCADs, CPT1 |

| Health Implications | Associated with insulin resistance and cardiac function |

| Research Highlights | Inhibits citrate synthase; potential neuroprotective roles |

Eigenschaften

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKJPHSEFDPYDB-HSJNEKGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925532 | |

| Record name | 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

921.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264-57-9 | |

| Record name | Decanoyl CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.